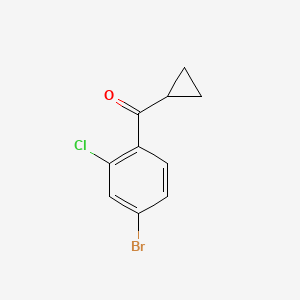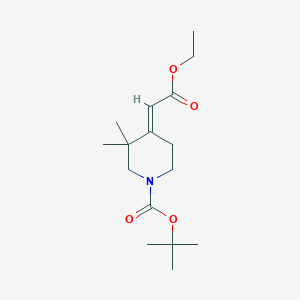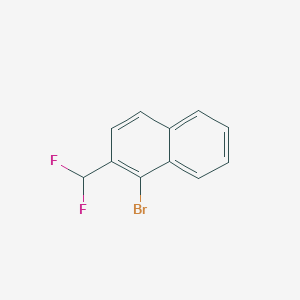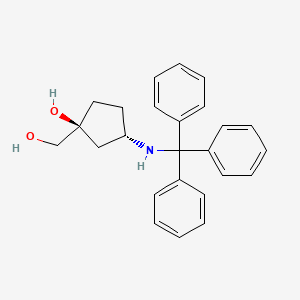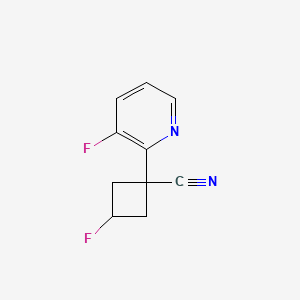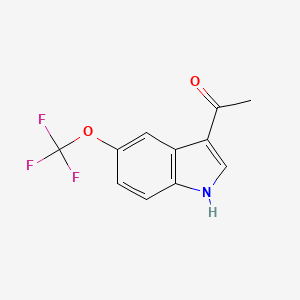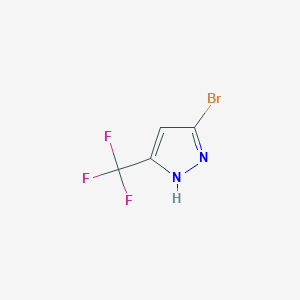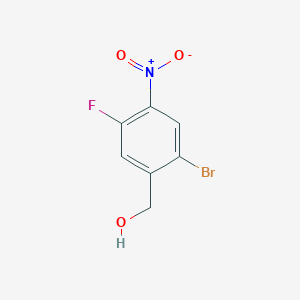
(2-Bromo-5-fluoro-4-nitrofenil)metanol
Descripción general
Descripción
(2-Bromo-5-fluoro-4-nitrophenyl)methanol, also known as BFM, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid. The IUPAC name for this compound is (2-bromo-5-fluoro-4-nitrophenyl)methanol . The InChI Code for this compound is 1S/C7H5BrFNO3/c8-5-2-7 (10 (12)13)6 (9)1-4 (5)3-11/h1-2,11H,3H2 .
Molecular Structure Analysis
The molecular weight of (2-Bromo-5-fluoro-4-nitrophenyl)methanol is 250.02 . The InChI key for this compound is LJHOYMACUXNPOF-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Aplicaciones en Ciencia de Materiales
Sirve como precursor para la síntesis de materiales utilizados como receptores moleculares, bloques de construcción en ingeniería cristalina, conjugados de esteroides para la impresión molecular, colorantes y biosensores .
Análisis de Datos Espectral de Infrarrojo
El compuesto está sujeto a investigación espectral experimental y teórica, lo que ayuda en el análisis conformacional y la comprensión de las estructuras moleculares .
Safety and Hazards
The safety information for (2-Bromo-5-fluoro-4-nitrophenyl)methanol includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
The specific targets of (2-Bromo-5-fluoro-4-nitrophenyl)methanol are currently unknown . This compound is a fluorine-containing building block , and its potential targets could be diverse depending on the specific context of its use.
Mode of Action
It’s important to consider the potential reactivity associated with the functional groups present in the molecule. The nitro group can potentially undergo reduction reactions to form aromatic amines. The bromo atom might be susceptible to nucleophilic substitution reactions, where it’s replaced by another atom or group. The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals.
Result of Action
The molecular and cellular effects of (2-Bromo-5-fluoro-4-nitrophenyl)methanol’s action are currently unknown
Análisis Bioquímico
Biochemical Properties
(2-Bromo-5-fluoro-4-nitrophenyl)methanol plays a significant role in biochemical reactions due to its unique chemical structure. The compound contains a central benzene ring with a bromine atom at the 2nd position, a fluorine atom at the 5th position, and a nitro group at the 4th position . These substituents influence the molecule’s reactivity and polarity, making it a valuable tool in biochemical studies . The nitro group can undergo reduction reactions to form aromatic amines, while the bromo atom is susceptible to nucleophilic substitution reactions . The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function by interacting with specific enzymes and proteins. These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (2-Bromo-5-fluoro-4-nitrophenyl)methanol involves several key interactions at the molecular level. The nitro group can undergo reduction reactions to form aromatic amines, which may interact with various biomolecules . The bromo atom is susceptible to nucleophilic substitution reactions, where it can be replaced by another atom or group . The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromo-5-fluoro-4-nitrophenyl)methanol can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments .
Dosage Effects in Animal Models
The effects of (2-Bromo-5-fluoro-4-nitrophenyl)methanol vary with different dosages in animal models. While specific dosage information is limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
(2-Bromo-5-fluoro-4-nitrophenyl)methanol is involved in various metabolic pathways, including reduction reactions of the nitro group to form aromatic amines and nucleophilic substitution reactions of the bromo atom . These reactions can influence metabolic flux and metabolite levels, making the compound a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of (2-Bromo-5-fluoro-4-nitrophenyl)methanol within cells and tissues are influenced by its chemical structure . The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
Its chemical structure suggests that it may be directed to specific compartments or organelles within the cell . Post-translational modifications or targeting signals could play a role in its localization and activity .
Propiedades
IUPAC Name |
(2-bromo-5-fluoro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHOYMACUXNPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474329-92-5 | |
| Record name | (2-bromo-5-fluoro-4-nitrophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)
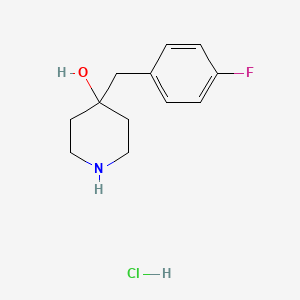
![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)
